molecular formula C14H17NO B2375830 N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide CAS No. 2361642-80-8

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide

Cat. No. B2375830
CAS RN: 2361642-80-8
M. Wt: 215.296
InChI Key: QSMXXOLUQNKVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, also known as PCEP, is a chemical compound that belongs to the class of arylcyclopropylamines. PCEP is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The dopamine system is involved in various physiological processes, including reward, motivation, and movement control. Therefore, PCEP has been investigated for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide acts as a potent and selective inhibitor of the dopamine transporter (DAT). By inhibiting DAT, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide increases the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. This increase in dopamine levels can lead to various physiological and behavioral effects, depending on the brain region and the receptor subtype involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide are mainly related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in various physiological processes, including reward, motivation, and movement control. Therefore, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can affect these processes by altering dopamine levels in the brain. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been shown to increase locomotor activity and induce reward-related behavior in animals.

Advantages and Limitations for Lab Experiments

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a useful tool for investigating the role of the dopamine system in various physiological and pathological conditions. N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory.
However, there are also some limitations to the use of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide in laboratory experiments. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has a relatively short half-life, which means that its effects may be short-lived. Additionally, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide. One potential direction is to investigate the effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is to investigate the potential therapeutic uses of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, such as in the treatment of drug addiction or Parkinson's disease. Finally, further research is needed to investigate the long-term effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide on brain function and behavior.

Synthesis Methods

The synthesis of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 1-phenylcyclopropylamine with acrylonitrile to form 1-(1-phenylcyclopropyl)-2-cyanoethane. This intermediate is then reduced with sodium borohydride to yield 1-(1-phenylcyclopropyl)ethanol. Finally, the alcohol is reacted with propionyl chloride to form N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used in various scientific research studies to investigate the role of the dopamine system in different physiological and pathological conditions. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used to study the effects of dopamine transporter blockade on reward-related behavior in animals. N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has also been used to investigate the role of the dopamine system in drug addiction and Parkinson's disease.

properties

IUPAC Name

N-[2-(1-phenylcyclopropyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-13(16)15-11-10-14(8-9-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMXXOLUQNKVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.